L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester
Description
(S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate (CAS: 140834-91-9, C₂₇H₃₆N₂O₅, MW: 468.59) is a chiral compound featuring a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a 4-methylpentanamide backbone. Its stereochemistry (S/R configuration) and functional groups make it a critical intermediate in peptide synthesis and medicinal chemistry, particularly for introducing protected amino acid residues .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFNIAMQFYRSM-PKTZIBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate, often referred to as a derivative of Carfilzomib, is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H36N2O5
- Molecular Weight : 468.59 g/mol
- CAS Number : 70637-26-2
The compound exhibits its biological activity primarily through interactions with specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of proteasome activity, similar to Carfilzomib, which is known for its role in cancer therapy.
- Proteasome Inhibition : By inhibiting the proteasome, the compound disrupts protein degradation pathways, leading to an accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells.
- Stereochemistry Influence : The stereochemistry of the compound plays a crucial role in its biological activity. Studies have shown that specific enantiomers exhibit differing levels of potency against various biological targets, suggesting that stereoselective uptake mechanisms may enhance efficacy .
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds and found significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing that compounds with similar structures to (S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate exhibited potent activity against Gram-positive bacteria such as Enterococcus faecalis with MIC values as low as 0.063 mg/L .
| Compound Name | MIC (mg/L) | Bacterial Target |
|---|---|---|
| Compound A | 0.063 | E. faecalis |
| Compound B | 2 | Serratia marcescens |
| Compound C | 8 | Yersinia enterocolitica |
Anticancer Activity
The anticancer potential of (S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate has been investigated in various cancer cell lines. The compound demonstrated significant cytotoxicity against multiple myeloma cells, with IC50 values indicating potent activity comparable to established proteasome inhibitors like Carfilzomib .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted on multiple myeloma cell lines (e.g., RPMI8226). The results indicated that the compound induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an effective therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the prominent applications of (S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate lies in its potential use as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the efficacy of anticancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit specific cancer cell lines, showcasing promising activity against various tumors .
Peptide Synthesis
This compound serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amine functionalities during peptide coupling reactions. This allows for the selective formation of peptide bonds while minimizing side reactions . The ability to introduce bulky side chains, such as benzyl groups, enhances the pharmacological properties of synthesized peptides, making them more effective as therapeutic agents.
Synthetic Methodologies
Umpolung Amide Synthesis
The compound has been utilized in innovative synthetic methodologies, including Umpolung amide synthesis. This technique allows chemists to create complex amides from simple precursors efficiently. The use of (S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate in this context demonstrates its versatility and importance in developing new synthetic routes for pharmaceutical compounds .
Chiral Auxiliary Role
Due to its chiral nature, this compound can act as a chiral auxiliary in asymmetric synthesis. This property enables the production of enantiomerically pure compounds, which are crucial in drug development since different enantiomers can exhibit vastly different biological activities . The ability to control stereochemistry is vital for optimizing drug efficacy and safety profiles.
Biochemical Research
Enzyme Inhibition Studies
Research has shown that derivatives of (S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate can serve as enzyme inhibitors. Studies focusing on its interaction with specific enzymes have provided insights into its potential as a therapeutic agent in treating diseases where these enzymes play a critical role . Such studies are essential for understanding the mechanism of action and potential therapeutic applications.
Protein Labeling
The compound's structure allows it to be used in protein labeling techniques, which are crucial for studying protein interactions and functions within biological systems. By attaching this compound to proteins, researchers can track and visualize protein behavior in live cells, providing valuable information about cellular processes and disease mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Compound 1 : Methyl 2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(4-(tert-butyl)phenyl)propanoate (CAS not provided, )
- Key Differences :
- Ester Group : Methyl ester (vs. benzyl ester in the target compound).
- Aromatic Substituent : 4-(tert-butyl)phenyl (vs. unsubstituted phenyl in the target).
- Molecular Weight : ~468.59 (estimated from C₂₈H₃₉N₂O₅).
- Methyl esters are more hydrolytically stable under basic conditions compared to benzyl esters, which require hydrogenolysis for deprotection .
Compound 2 : (2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic acid (CAS: 42537-96-2, C₂₀H₃₀N₂O₅, MW: 378.46, )
- Key Differences :
- Protecting Group : Benzyloxycarbonyl (Cbz, Z-group) instead of Boc.
- Terminal Group : Carboxylic acid (vs. benzyl ester).
- Impact: Cbz groups are cleaved via hydrogenolysis, while Boc groups require acidic conditions (e.g., TFA). The carboxylic acid terminus increases polarity, altering solubility (e.g., aqueous buffers vs. organic solvents) .
Compound 3 : Methyl (S)-2-(2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoate ()
- Key Differences: Backbone: Trityl-protected imidazole substituent (vs. phenyl group). Branching: 2-methylpropanoate (vs. linear 3-phenylpropanoate).
- Impact :
NMR Spectral Analysis
| Feature | Target Compound | Compound 59 |
|---|---|---|
| Aromatic Protons | δ 7.25 (phenyl, J=8.0 Hz) | δ 7.25 (d, J=8.0 Hz, 2H, tert-butylphenyl) |
| Boc Group | δ 1.43–1.35 (s, 10H) | δ 1.25 (s, 9H, tert-butyl) |
| Amide NH | Not reported | δ 6.64–6.53 (d, J=7.9 Hz) |
- Key Insight : The tert-butylphenyl group in Compound 59 introduces distinct deshielding effects in the aromatic region compared to the target’s unsubstituted phenyl group .
Preparation Methods
Boc Protection of (R)-2-Amino-4-methylpentanoic Acid
The Boc group is introduced to the amine using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:
Industrial-Scale Modifications
Solid acid catalysts (e.g., Amberlyst-15) in continuous flow reactors enhance efficiency, achieving 98% conversion with 99% enantiomeric excess (ee).
Synthesis of (S)-3-Phenylpropanoic Acid Benzyl Ester
Fischer Esterification
Benzylation via Alkali Metal Hydrides
For acid-sensitive substrates, benzyl bromide (1.5 eq) and NaH (1.2 eq) in DMF at 0°C→25°C yield the ester in 94% purity.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
Mixed Carbonate Activation
Reagents :
-
Boc-protected acid (1.0 eq), isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.1 eq).
Procedure :
-
Activate acid at −20°C in DCM.
-
Add (S)-benzyl ester and stir at 0°C for 3 h.
Stereochemical Control and Resolution
Chiral Auxiliaries
(2R,4S)-4-((tert-Butoxycarbonyl)amino)-2,6-dimethyl-3-oxoheptane-1,2-diyl diacetate ensures retention of configuration during coupling.
Kinetic Resolution
Lipase-catalyzed hydrolysis of racemic esters (e.g., Pseudomonas cepacia lipase) achieves >99% ee for the (S)-enantiomer.
Industrial Process Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM (batch) | Continuous flow (MeCN) |
| Catalyst | HOBt/EDC | Immobilized EDC on silica |
| Temperature | 0–25°C | 40°C (microwave-assisted) |
| Yield | 85–90% | 95% |
| Purity | >98% (HPLC) | >99.5% (HPLC) |
Critical Challenges and Solutions
Epimerization During Coupling
Q & A
Basic Research Questions
Q. What are the critical steps in the synthesis of (S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate?
- Methodological Answer : The synthesis typically involves sequential coupling of Boc-protected amino acids. For example, Boc-L-leucine (or its derivatives) is activated using coupling reagents like EDC/HOBt in the presence of DIPEA, followed by reaction with benzyl-protected phenylalanine derivatives . The reaction conditions (e.g., THF or DCM as solvents, room temperature) and stoichiometric ratios (e.g., 1:1.2 for amino acid to coupling reagent) are critical for minimizing side products. Post-synthesis, purification via preparative HPLC or silica gel chromatography is essential to isolate the target compound .
Q. How is the stereochemical integrity of the compound verified during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry can confirm enantiomeric purity. Nuclear Magnetic Resonance (NMR) analysis, particularly and spectra, provides stereochemical confirmation. For instance, coupling constants () in NMR (e.g., for α-protons) and chemical shifts (e.g., δ 1.40–1.45 ppm for tert-butyl groups) are compared to literature data . High-resolution mass spectrometry (HRMS) further validates molecular composition .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : The compound should be stored at under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or ester functionalities. Lyophilized powders are more stable than solutions; if dissolved, use anhydrous DMSO or DCM and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do variations in coupling reagents (e.g., EDC vs. DCC) impact the yield and purity of the target compound?
- Methodological Answer : Comparative studies show that EDC/HOBt systems reduce racemization compared to DCC, particularly in sterically hindered environments. For example, EDC-mediated coupling of Boc-L-leucine to benzyl esters achieves yields of 75–85% with >98% enantiomeric excess (ee), whereas DCC may lower yields to 60–70% due to byproduct formation (e.g., DCU precipitates) . Kinetic monitoring via TLC or LC-MS is advised to optimize reaction times.
Q. What analytical strategies resolve contradictions in NMR data for structurally similar intermediates?
- Methodological Answer : For overlapping signals (e.g., aromatic protons in phenylalanine vs. benzyl groups), 2D NMR techniques (COSY, HSQC, HMBC) differentiate connectivity. For example, HMBC correlations between the amide NH (δ 7.8–8.2 ppm) and adjacent carbonyl carbons (δ 170–175 ppm) confirm backbone connectivity. Deuterated solvent trials (e.g., DMSO- vs. CDCl) can also shift/resolve ambiguous peaks .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The Boc group enhances solubility in organic solvents and protects the amine during subsequent reactions (e.g., ester hydrolysis). However, its bulkiness may sterically hinder coupling to large substrates. Controlled deprotection with TFA in DCM (1:1 v/v, 0–4°C) preserves stereochemistry while avoiding side reactions like aspartimide formation .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
